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CAS No.: 6423-06-9

Cat. No.: B3430154

Get Quote

Executive Summary
Method: Gerber Acid-Butyrometric Method (ISO 2446 / IDF 105) Primary Reagent: Isoamyl
Alcohol (3-methyl-1-butanol) Application: Quantitative determination of fat content in milk and

dairy products.[1][2]

This application note details the critical role of isoamyl alcohol in the Gerber Method, the

global standard for volumetric milk fat determination. Unlike gravimetric methods (Rose-

Gottlieb), the Gerber method relies on rapid acid digestion and centrifugal separation. Isoamyl
alcohol acts as the pivotal physicochemical agent that ensures a clean, measurable phase

separation between the aqueous acid layer and the hydrophobic fat column.[3]

Critical Warning: The purity of isoamyl alcohol is the single largest variable in this assay.

Impurities (specifically tertiary alcohols) react with sulfuric acid to form olefins, which migrate to

the fat layer and cause false positive readings.[4]

Chemical Mechanism & Rationale[4][5]
The Gerber method utilizes sulfuric acid (
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) to digest milk proteins and generate heat (exothermic reaction), releasing fat globules from
their emulsion state.[3][5] However, acid digestion alone often results in a charred, cloudy
interface that is impossible to read accurately.

The Role of Isoamyl Alcohol
Isoamyl alcohol (specifically the isomer 3-methyl-1-butanol) serves three distinct

physicochemical functions:

Interfacial Tension Reduction: It significantly lowers the surface tension between the fat

globules and the aqueous acid phase, preventing the formation of a "rag layer" (emulsified

debris) and ensuring a sharp meniscus.

Prevention of Charring: It acts as a buffer at the interface, preventing the concentrated

sulfuric acid from charring the fat and sugar (lactose) at the separation line.

Phase Clarification: It facilitates the coalescence of small fat globules into a single, clear

column during centrifugation.

The Isomer Specificity
Commercial "Amyl Alcohol" for Gerber testing is a specific mixture of primary alcohols.[1]

Required: 3-methyl-1-butanol (>98%) and 2-methyl-1-butanol.[1][6][7][8]

Forbidden: Secondary pentanols and 2-methyl-2-butanol (tertiary amyl alcohol).

Reasoning: Tertiary alcohols dehydrate rapidly in hot sulfuric acid to form alkenes

(amylenes). These oily alkenes dissolve in the milk fat, increasing the volume of the fat

column and yielding artificially high results.

Reagent Specifications & Quality Control
To ensure data integrity, the reagents must meet strict ISO 2446 specifications.

Isoamyl Alcohol Specifications
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Parameter Specification Criticality

Density (20°C) 0.811 ± 0.003 g/mL
High (Ensures correct

buoyancy)

Boiling Range 98% distills at 128°C – 132°C
High (Excludes lower boiling

impurities)

Appearance Clear, Colorless Medium

Furfural Test No brown color with High (Organic impurity check)

The "Self-Validating" Blank Test (Mandatory QC)
Before using a new batch of isoamyl alcohol, you must perform a blank test to verify it does

not contain impurities that mimic fat.

Protocol:

Add 10 mL Sulfuric Acid (Gerber grade) to a butyrometer.

Add 11 mL Distilled Water (instead of milk).

Add 1 mL Isoamyl Alcohol (Test Batch).

Shake and centrifuge as per standard protocol.

Pass Criteria: The reading must be exactly 0.00%. Any visible layer indicates the alcohol is

impure (forming amylenes) and must be discarded.

Visualized Workflow (DOT Diagram)
The following diagram illustrates the chemical workflow and the critical decision points for

Quality Control.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#application-note-isoamyl-alcohol-in-milk-fat-estimation-gerber-method
https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#application-note-isoamyl-alcohol-in-milk-fat-estimation-gerber-method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Reagent Prep

QC: Blank Test
(Acid + Water + Alcohol)

Is Fat Layer Visible?

DISCARD BATCH
(Impurity Detected)

Yes

Proceed to Assay

No (0.00%)

1. Add 10mL H2SO4
(Digestion Agent)

2. Add 10.75mL Milk Sample
(Layer gently)

3. Add 1mL Isoamyl Alcohol
(Phase Separator)

4. Shake & Invert
(Exothermic Reaction)

5. Centrifuge
(1100-1200 rpm, 4 mins)

6. Temper in Water Bath
(65°C for 5 mins)

Read Fat Meniscus

Click to download full resolution via product page
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Caption: Operational workflow for the Gerber Method, emphasizing the critical "Go/No-Go" QC

step for Isoamyl Alcohol purity.

Standard Experimental Protocol (ISO 2446)[7]
Safety Note: Sulfuric acid is highly corrosive. Wear gloves, goggles, and work in a fume hood.

Isoamyl alcohol is flammable.[9]

Equipment Required[3][4][5][7][8]
Gerber Butyrometer (0-4% or 0-8% scale).

Gerber Centrifuge (heated, 1100-1200 rpm).

Water Bath (maintained at 65°C ± 2°C).

Lock-stoppers and key.

Step-by-Step Procedure
Acid Addition:

Pipette 10 mL of Sulfuric Acid (Density 1.815–1.825 g/mL at 20°C) into the butyrometer.

Technique: Do not wet the neck of the butyrometer.[4][5]

Sample Addition:

Mix the milk sample gently (avoid foaming).

Pipette 10.75 mL of milk into the butyrometer.

Technique: Place pipette tip against the inner wall and let milk flow slowly to form a distinct

layer on top of the acid.[4] Do not mix yet.

Isoamyl Alcohol Addition:

Add 1 mL of pure Isoamyl Alcohol.
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Note: It should sit on top of the milk layer.

Digestion (The Shake):

Insert the lock-stopper securely.

Wrap the butyrometer in a cloth (it will get hot).

Shake vigorously until all protein curds dissolve. Invert repeatedly to mix the acid in the

bulb.[3][4]

Separation:

Place immediately into the centrifuge (balance the load).

Spin at 1100–1200 rpm for 4 to 5 minutes.

Tempering:

Transfer butyrometers to the water bath (65°C) for 5 minutes.

Reason: Fat density is standardized at this temperature for the volumetric scale.

Reading:

Adjust the stopper to bring the fat column onto the scale.[4]

Read the bottom of the upper meniscus.

Result: The scale reads directly in % Fat (mass/volume).

Troubleshooting & Interferences
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Observation Probable Cause Corrective Action

Fat column is dark/charred
Acid too strong or added too

fast.

Check acid density; Layer milk

more carefully.

Fat column is cloudy
Acid too weak or insufficient

shaking.

Check acid density; Shake

longer.

"Rag" layer at interface
Insufficient Isoamyl Alcohol or

poor quality.

Verify 1mL volume; Replace

alcohol batch.

Fat reading unexpectedly high
Impure Isoamyl Alcohol

(Amylenes).

Perform Blank Test

immediately.

Stopper pops out
Gas generation or damaged

stopper.

Check for carbonate in acid;

Inspect rubber stoppers.

Comparison of Methods
Feature Gerber Method

Rose-Gottlieb
(Gravimetric)

Babcock Method

Principle
Acid digestion +

Volumetric

Solvent Extraction +

Weighing

Acid digestion +

Volumetric

Reagents
H2SO4 + Isoamyl

Alcohol

Ammonia + Ethanol +

Ethers
H2SO4 only (usually)

Speed Fast (15-20 mins) Slow (4-6 hours) Fast

Accuracy
Good (Routine

Screening)

Excellent (Reference

Standard)
Good

Role of Alcohol
Crucial for phase

separation

Used to break

emulsion

Not used (uses

centrifugation force

only)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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